2-(4-Sec-butylphenyl)-8-methylquinoline-4-carboxylic acid
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Overview
Description
2-(4-Sec-butylphenyl)-8-methylquinoline-4-carboxylic acid is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that combines a quinoline core with a sec-butylphenyl group and a carboxylic acid functional group, making it a potential candidate for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Sec-butylphenyl)-8-methylquinoline-4-carboxylic acid typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Sec-butylphenyl Group: The sec-butylphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where the quinoline core is reacted with sec-butylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Sec-butylphenyl)-8-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.
Esterification: The carboxylic acid group can undergo esterification reactions to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts.
Esterification: Alcohols and acid catalysts such as sulfuric acid are used for esterification.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Esterification: Esters of this compound.
Scientific Research Applications
2-(4-Sec-butylphenyl)-8-methylquinoline-4-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific biological pathways.
Biological Studies: It can be used as a probe to study the interactions of quinoline derivatives with biological macromolecules.
Material Science: The compound’s properties can be exploited in the development of advanced materials, such as organic semiconductors.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(4-Sec-butylphenyl)-8-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylquinoline-4-carboxylic acid
- 8-Methylquinoline-4-carboxylic acid
- 2-(4-Tert-butylphenyl)-8-methylquinoline-4-carboxylic acid
Uniqueness
2-(4-Sec-butylphenyl)-8-methylquinoline-4-carboxylic acid is unique due to the presence of the sec-butylphenyl group, which imparts distinct steric and electronic properties
Biological Activity
2-(4-Sec-butylphenyl)-8-methylquinoline-4-carboxylic acid is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a quinoline core, which consists of a fused benzene and pyridine ring, with a sec-butyl group at the para position of the phenyl ring and a carboxylic acid functional group at the 4-position of the quinoline. Its molecular formula is C18H21N with a molecular weight of approximately 305.37 g/mol. The presence of the sec-butyl group imparts distinct steric and electronic properties that may influence its biological interactions.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, blocking substrate access, and disrupting catalytic activity.
- Receptor Binding : It may interact with cell surface receptors, modulating signal transduction pathways and cellular responses.
- DNA Intercalation : The quinoline structure allows it to intercalate into DNA, potentially inhibiting replication and transcription processes in certain pathogens.
Antibacterial Activity
Research has demonstrated that derivatives of quinoline-4-carboxylic acids exhibit significant antibacterial properties. A study evaluated various quinoline derivatives against bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Notably, compounds structurally related to this compound showed varying degrees of antibacterial activity:
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
5a | S. aureus | 64 μg/mL |
5a | E. coli | 128 μg/mL |
5b | MRSA | >256 μg/mL |
These findings indicate that structural modifications can enhance antibacterial efficacy, particularly against S. aureus and E. coli .
Antitumor Activity
The potential antitumor effects of quinoline derivatives have also been explored. For instance, studies on closely related compounds have shown promising results against various cancer cell lines:
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
3a | HepG2 | 7.7 |
4a | HCT116 | 14.2 |
This suggests that modifications to the quinoline structure can lead to enhanced antiproliferative activity against cancer cells .
Cytotoxicity Studies
Cytotoxicity assessments using the MTT assay on mouse macrophage cell lines (RAW 264.7) indicated that compounds related to this compound exhibited low cytotoxicity, with IC50 values comparable to established antibiotics like ampicillin and gentamicin . This low cytotoxic profile is advantageous for further development as therapeutic agents.
Research Applications
The unique structure of this compound makes it a valuable candidate for various applications:
- Medicinal Chemistry : The compound's potential as a drug candidate targeting specific biological pathways warrants further investigation.
- Biological Studies : It can serve as a probe to study interactions between quinoline derivatives and biological macromolecules.
- Material Science : Its properties may be exploited in developing advanced materials like organic semiconductors.
Properties
IUPAC Name |
2-(4-butan-2-ylphenyl)-8-methylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2/c1-4-13(2)15-8-10-16(11-9-15)19-12-18(21(23)24)17-7-5-6-14(3)20(17)22-19/h5-13H,4H2,1-3H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYZEQZDAISYRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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